molecular formula C14H10BrFO2 B2660101 3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde CAS No. 428497-60-3

3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde

Cat. No.: B2660101
CAS No.: 428497-60-3
M. Wt: 309.134
InChI Key: WYAZTZDWAVVLKG-UHFFFAOYSA-N
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Description

3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde is a brominated benzaldehyde derivative featuring a 2-fluorobenzyl ether substituent at the 4-position and a bromine atom at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing antiproliferative agents targeting cancer cells . Its structural uniqueness arises from the electron-withdrawing effects of the bromine and fluorine atoms, which influence reactivity and molecular interactions.

Properties

IUPAC Name

3-bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-12-7-10(8-17)5-6-14(12)18-9-11-3-1-2-4-13(11)16/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAZTZDWAVVLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde typically involves the following steps:

    Methoxylation: The methoxy group can be introduced by reacting the brominated benzene derivative with sodium methoxide (NaOCH3) in methanol.

    Formylation: The aldehyde group is introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaN3 in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 3-Bromo-4-[(2-fluorophenyl)methoxy]benzoic acid.

    Reduction: 3-Bromo-4-[(2-fluorophenyl)methoxy]benzyl alcohol.

    Substitution: 3-Azido-4-[(2-fluorophenyl)methoxy]benzaldehyde.

Scientific Research Applications

3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: This compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It is utilized in the preparation of advanced materials, including polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorophenylmethoxy groups can enhance its binding affinity and specificity towards these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared with analogues based on substituent patterns, electronic effects, and biological applications. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Properties
3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde Br (3), 2-F-C6H4-OCH2 (4), CHO (1) C14H10BrFO2 325.13 g/mol Antiproliferative agents
3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde Br (3), EtO (5), 2-Me-C6H4-OCH2 (4) C17H17BrO3 361.22 g/mol Synthetic intermediate
3-Bromo-2-fluoro-4-methoxybenzaldehyde Br (3), F (2), OMe (4) C8H6BrFO2 233.03 g/mol Material science applications
3-Bromo-4-[(4-fluorophenyl)methoxy]-5-methoxybenzaldehyde Br (3), 4-F-C6H4-OCH2 (4), OMe (5) C15H12BrFO3 339.16 g/mol Structural analog with altered binding
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde Br (3), propargyl-O (4) C10H7BrO2 247.06 g/mol Precursor for dihydropyridines

Key Observations :

  • Positional Isomerism : The 3-bromo-2-fluoro-4-methoxy derivative () lacks the benzyl ether group, reducing steric hindrance but limiting π-π stacking interactions in biological targets.
  • Biological Activity : The antiproliferative activity of the parent compound () is attributed to the synergistic effects of bromine (electrophilic reactivity) and the 2-fluorobenzyl group (enhanced binding to kinase domains).

Reactivity Trends :

  • Bromine at the 3-position facilitates Suzuki-Miyaura couplings for biaryl formation .
  • The aldehyde group undergoes condensation reactions (e.g., with hydrazines) to form Schiff bases or hydrazones, critical in medicinal chemistry .

Crystallographic and Computational Insights

  • Crystallography : Tools like SHELXL () and ORTEP-3 () are used to resolve crystal structures of analogues. For example, 4-[3-(bromomethyl)benzyloxy]-3-methoxybenzaldehyde () shows a dihedral angle of 178.3° between aromatic rings, influencing packing efficiency.
  • Docking Studies : The 2-fluorophenyl group in the parent compound enhances hydrophobic interactions in kinase binding pockets, as seen in BMS-242 derivatives ().

Biological Activity

3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a bromine atom and a fluorinated phenyl group, suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of benzaldehyde have been shown to possess antibacterial and antifungal activities. The presence of electron-withdrawing groups such as bromine and fluorine can enhance these effects by increasing the compound's reactivity towards microbial targets.

CompoundActivityMIC (µg/mL)
This compoundAntibacterialTBD
Standard (Ampicillin)Antibacterial100
Standard (Chloramphenicol)Antibacterial50

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Binding : The structural features enhance binding affinity to certain receptors, modulating their activity.

Study 1: Antimicrobial Efficacy

In a recent study examining the antimicrobial efficacy of various benzaldehyde derivatives, this compound was tested against several bacterial strains. Preliminary results indicated a promising antibacterial effect, particularly against Gram-positive bacteria.

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of related compounds demonstrated that the introduction of halogen atoms significantly increased the inhibition of COX enzymes, suggesting a similar potential for this compound.

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